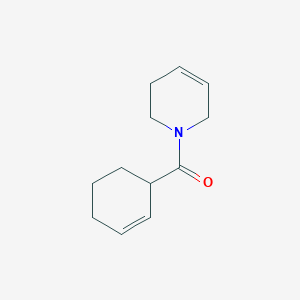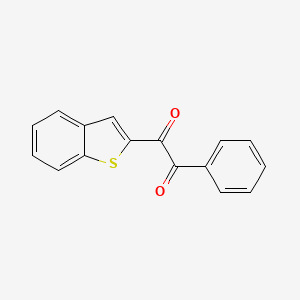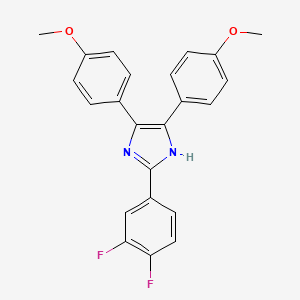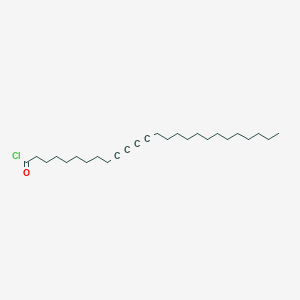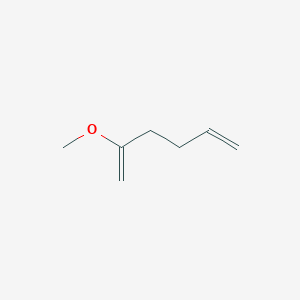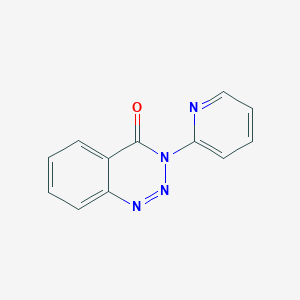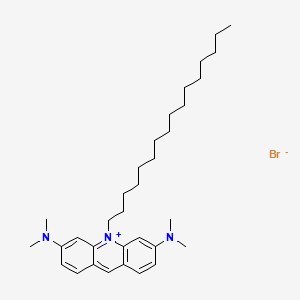
Phosphonium, (dichloromethyl)tripiperidino-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, (dichloromethyl)tripiperidino-, perchlorate is a quaternary phosphonium salt. These compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a phosphonium center bonded to three piperidine rings and a dichloromethyl group, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (dichloromethyl)tripiperidino-, perchlorate typically involves the quaternization of a tertiary phosphine with a suitable alkylating agent. One common method is the reaction of tripiperidino phosphine with dichloromethyl chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, (dichloromethyl)tripiperidino-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The dichloromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Applications De Recherche Scientifique
Phosphonium, (dichloromethyl)tripiperidino-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing into its use as a drug delivery agent, leveraging its ability to form stable complexes with various drugs.
Industry: It is used in the production of flame retardants and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism by which Phosphonium, (dichloromethyl)tripiperidino-, perchlorate exerts its effects involves the interaction of the phosphonium center with various molecular targets. In biological systems, it can disrupt cell membranes by interacting with phospholipids, leading to cell lysis. In chemical reactions, the phosphonium center acts as a nucleophile, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
Phosphonium, (dichloromethyl)tripiperidino-, perchlorate can be compared with other quaternary phosphonium salts such as:
- Tetraphenylphosphonium chloride
- Tetrabutylphosphonium bromide
- Triphenylphosphonium iodide
These compounds share similar properties but differ in their specific applications and reactivity. The unique structure of this compound, with its dichloromethyl group and three piperidine rings, gives it distinct properties that make it particularly useful in certain applications, such as antimicrobial research and drug delivery.
Propriétés
Numéro CAS |
73790-43-9 |
|---|---|
Formule moléculaire |
C16H31Cl3N3O4P |
Poids moléculaire |
466.8 g/mol |
Nom IUPAC |
dichloromethyl-tri(piperidin-1-yl)phosphanium;perchlorate |
InChI |
InChI=1S/C16H31Cl2N3P.ClHO4/c17-16(18)22(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;2-1(3,4)5/h16H,1-15H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
LJYUFLGYMZZCGH-UHFFFAOYSA-M |
SMILES canonique |
C1CCN(CC1)[P+](C(Cl)Cl)(N2CCCCC2)N3CCCCC3.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


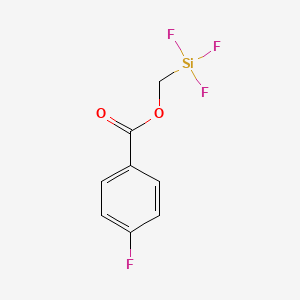
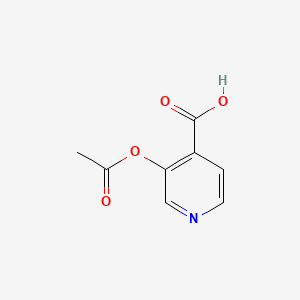
![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)
![2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one](/img/structure/B14446611.png)

